An In-depth Technical Guide to 1-(3-Amino-4-fluorophenyl)ethanol (CAS 701-42-8)
An In-depth Technical Guide to 1-(3-Amino-4-fluorophenyl)ethanol (CAS 701-42-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(3-Amino-4-fluorophenyl)ethanol, a key building block in medicinal chemistry. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes known information with expert analysis of structurally similar molecules to offer a robust technical profile.
Introduction: The Significance of a Fluorinated Amino Alcohol
1-(3-Amino-4-fluorophenyl)ethanol (CAS: 701-42-8) is a substituted aromatic amino alcohol. Its structure is characterized by a phenyl ring functionalized with a fluorine atom, an amino group, and a hydroxyethyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development.
The presence of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule. Strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall efficacy and safety profile of a drug candidate. The amino and alcohol functionalities provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.
Physicochemical and Spectral Properties
While extensive experimental data for 1-(3-Amino-4-fluorophenyl)ethanol is not widely published, its properties can be reliably inferred from its chemical structure and comparison with well-characterized analogs.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 701-42-8 | [1] |
| Molecular Formula | C₈H₁₀FNO | |
| Molecular Weight | 155.17 g/mol | |
| InChI | 1S/C8H10FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,10H2,1H3 | |
| InChIKey | WRBRIQRGTCMPFQ-UHFFFAOYSA-N | |
| Purity | Typically ≥98% | [1] |
Spectral Analysis (Predicted)
The following spectral characteristics are predicted based on the structure of 1-(3-Amino-4-fluorophenyl)ethanol and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the hydroxyethyl group, the methyl protons, and the protons of the amino and hydroxyl groups. The aromatic region will likely display complex splitting patterns due to the substitution pattern and fluorine-proton coupling.
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¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, C-H stretches of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and a strong C-F stretching band.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.17 g/mol ). Fragmentation patterns would likely involve the loss of water, a methyl group, or other small fragments.
Synthesis and Reactivity
1-(3-Amino-4-fluorophenyl)ethanol is not typically synthesized directly but is prepared from its corresponding ketone precursor, 1-(3-Amino-4-fluorophenyl)ethanone (also known as 3'-Amino-4'-fluoroacetophenone).
Proposed Synthesis Workflow
The most common and efficient method for the synthesis of 1-(3-Amino-4-fluorophenyl)ethanol is the reduction of the ketone functionality of 1-(3-Amino-4-fluorophenyl)ethanone.
Caption: Proposed synthesis of 1-(3-Amino-4-fluorophenyl)ethanol.
Experimental Protocol: Reduction of 1-(3-Amino-4-fluorophenyl)ethanone
This is a generalized protocol and should be adapted and optimized based on laboratory conditions and scale.
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Dissolution: Dissolve 1-(3-Amino-4-fluorophenyl)ethanone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution in an ice bath to 0-5 °C.
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Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the cooled solution. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.
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Reaction: Allow the reaction mixture to stir at room temperature for a few hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent.
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Medicinal Chemistry
1-(3-Amino-4-fluorophenyl)ethanol is a valuable building block for the synthesis of a wide range of biologically active compounds. The strategic placement of the amino, fluoro, and hydroxyl groups provides multiple points for diversification and optimization of lead compounds.
Role as a Pharmaceutical Intermediate
The fluorophenylamino alcohol moiety is a common structural motif in many pharmaceutical agents. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, while the amino and hydroxyl groups can participate in key hydrogen bonding interactions with biological targets.
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Kinase Inhibitors: The aminophenyl scaffold is frequently found in kinase inhibitors, where the amino group can act as a crucial hydrogen bond donor or acceptor in the ATP-binding pocket of the enzyme.
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GPCR Ligands: The functionalities present in this molecule are also suitable for the synthesis of ligands for G-protein coupled receptors (GPCRs), a large family of drug targets.
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Antimicrobial and Antiviral Agents: Fluorinated aromatic compounds have shown promise in the development of new antimicrobial and antiviral drugs.
The chiral nature of 1-(3-Amino-4-fluorophenyl)ethanol (due to the stereocenter at the carbon bearing the hydroxyl group) is also of significant interest. The synthesis of enantiomerically pure forms of this compound would allow for the development of stereospecific drugs, which can lead to improved efficacy and reduced side effects.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 1-(3-Amino-4-fluorophenyl)ethanol. Although a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic amines and alcohols should be followed.
General Safety Precautions
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
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Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Aromatic amines, as a class, can be toxic and may have carcinogenic properties. Therefore, it is prudent to handle 1-(3-Amino-4-fluorophenyl)ethanol with care and to minimize exposure.
Conclusion
1-(3-Amino-4-fluorophenyl)ethanol is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated phenyl ring, an amino group, and a chiral alcohol provides a versatile platform for the synthesis of novel therapeutic agents. While detailed experimental data for this compound is limited, its properties and reactivity can be reliably predicted based on its structure and comparison with related molecules. As the demand for sophisticated and effective pharmaceuticals continues to grow, the utility of such fluorinated intermediates is expected to increase, making 1-(3-Amino-4-fluorophenyl)ethanol a compound of significant interest to the scientific community.
References
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Safety Data Sheet. (n.d.). Retrieved from [Link]
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AMINO ALCOHOL EA Safety Data Sheet. (2018, June 12). Nippon Nyukazai Co., Ltd. Retrieved from [Link]
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1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of 3'-amino-4'-fluoro-acetophenone. (n.d.). PrepChem.com. Retrieved from [Link]
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Aromatic Amino Compounds. (2011, August 3). In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946. (n.d.). PubChem. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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1-(3-Fluorophenyl)ethanol | CAS 402-63-1. (n.d.). P212121 Store. Retrieved from [Link]
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Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
